N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
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Overview
Description
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide is a complex organic compound that features a piperidine ring, a pyridine sulfonyl group, and an acetamide moiety
Mechanism of Action
Target of Action
Compounds with a piperidine moiety are known to play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the synthesis of various pharmaceuticals . The compound might interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or modulating biochemical pathways.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities . The compound could potentially affect multiple biochemical pathways depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Sulfonyl Group: This step involves sulfonylation reactions where pyridine is treated with sulfonyl chloride in the presence of a base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and pH would be carefully controlled to ensure consistent product quality.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-{[1-(pyridine-2-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
- N-methyl-2-{[1-(pyridine-4-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
- N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]sulfonyl}acetamide
Uniqueness
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide is unique due to the specific positioning of the pyridine sulfonyl group and the piperidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-14-13(17)10-22(18,19)11-4-7-16(8-5-11)23(20,21)12-3-2-6-15-9-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKYVBSLZTDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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